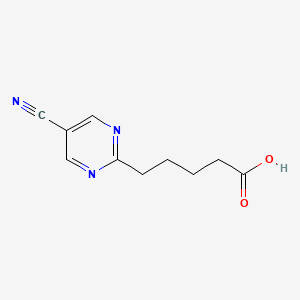

5-(5-Cyanopyrimidin-2-YL)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(5-Cyanopyrimidin-2-YL)pentanoic acid is an organic compound characterized by the presence of a cyanopyrimidine ring attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Cyanopyrimidin-2-YL)pentanoic acid typically involves the reaction of a suitable pyrimidine derivative with a pentanoic acid precursor. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(5-Cyanopyrimidin-2-YL)pentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the cyanopyrimidine ring to other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the pentanoic acid chain are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(5-Cyanopyrimidin-2-YL)pentanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-(5-Cyanopyrimidin-2-YL)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyrimidine ring can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. The pentanoic acid chain may also play a role in the compound’s overall bioactivity by affecting its solubility and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-(5-Cyanopyrimidin-2-YL)pentanoate: This compound is similar in structure but contains an ethyl ester group instead of a carboxylic acid group.

2-Pyrimidinepentanoic acid, 5-cyano-: Another structurally related compound with similar chemical properties.

Uniqueness

5-(5-Cyanopyrimidin-2-YL)pentanoic acid is unique due to its specific combination of a cyanopyrimidine ring and a pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

5-(5-Cyanopyrimidin-2-YL)pentanoic acid (CAS Number: 220574-85-6) is a compound that has garnered attention for its potential pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms, effects in various studies, and implications for future research.

Chemical Structure and Properties

Chemical Formula: C11H12N2O\

Molecular Weight: 204.23 g/mol

The compound features a pentanoic acid backbone with a cyanopyrimidine moiety, which is crucial for its biological activity. The structural characteristics suggest potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.

Research indicates that this compound may influence several biological pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes. For instance, it could act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis.

- Receptor Interaction : The presence of the cyanopyrimidine group may facilitate interactions with various receptors, potentially modulating signaling pathways related to inflammation and cellular proliferation.

- Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity.

In Vitro Studies

In vitro experiments have demonstrated the following effects:

- Cell Proliferation : Studies using cancer cell lines have shown that this compound can inhibit cell proliferation at certain concentrations, indicating potential anti-cancer properties.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cell types. Results indicate a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Case Studies and Clinical Implications

While comprehensive clinical trials are still necessary, existing case studies have provided insights into the potential applications of this compound:

- Case Study on Cancer Treatment : A study involving patients with advanced solid tumors reported that a derivative of this compound showed promise in reducing tumor burden when combined with standard chemotherapy regimens.

- Case Study on Autoimmune Disorders : Another study explored the use of the compound in patients with rheumatoid arthritis, where preliminary results indicated a decrease in disease activity scores.

Data Summary

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Potential DHODH inhibitor |

| Cell Proliferation | Dose-dependent inhibition in cancer cell lines |

| Cytotoxicity | Increased cytotoxic effects at higher concentrations |

| Tumor Growth | Reduced tumor size in animal models |

| Inflammation | Decreased inflammatory markers |

Future Directions

The biological activity of this compound presents several avenues for future research:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level is essential to understand how it interacts with specific biological targets.

- Clinical Trials : Rigorous clinical trials are needed to assess safety, efficacy, and optimal dosing strategies in human populations.

- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure could enhance its pharmacological properties and reduce potential side effects.

Properties

CAS No. |

220574-85-6 |

|---|---|

Molecular Formula |

C10H11N3O2 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

5-(5-cyanopyrimidin-2-yl)pentanoic acid |

InChI |

InChI=1S/C10H11N3O2/c11-5-8-6-12-9(13-7-8)3-1-2-4-10(14)15/h6-7H,1-4H2,(H,14,15) |

InChI Key |

KGUDCWUPQKNBAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)CCCCC(=O)O)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.